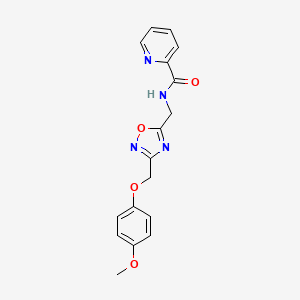

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide

Description

Properties

IUPAC Name |

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-23-12-5-7-13(8-6-12)24-11-15-20-16(25-21-15)10-19-17(22)14-4-2-3-9-18-14/h2-9H,10-11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVVEYYYRVVTBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide is a synthetic compound characterized by its complex structure, which includes an oxadiazole ring and various substituents that may contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₂₀H₂₁N₃O₅, with a molecular weight of 383.4 g/mol. The compound features a unique arrangement of functional groups that enhance its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₁N₃O₅ |

| Molecular Weight | 383.4 g/mol |

| CAS Number | 1226451-13-3 |

Anti-inflammatory Effects

The oxadiazole structure is frequently associated with anti-inflammatory activities. Compounds with similar frameworks have been documented to inhibit inflammatory mediators and pathways. For example, studies have demonstrated that oxadiazole derivatives can reduce the production of pro-inflammatory cytokines, indicating that this compound may also possess similar effects.

The biological activity of this compound is likely mediated through multiple pathways:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Modulation : It could potentially bind to receptors that regulate immune responses or cellular signaling pathways.

- Molecular Interactions : The presence of methoxy and phenoxy groups may facilitate hydrophobic interactions or hydrogen bonding with target biomolecules.

Study on Oxadiazole Derivatives

A study focusing on various oxadiazole derivatives highlighted their antibacterial and antifungal activities. Compounds were tested against pathogens like Escherichia coli and Staphylococcus aureus, showing promising results with minimal inhibitory concentrations (MIC) ranging from 0.004 to 0.06 mg/mL for the most active compounds .

In Vivo Studies

In vivo studies on related compounds have demonstrated significant anti-inflammatory effects in animal models. For example, a derivative with a similar structure was shown to reduce edema in carrageenan-induced paw edema models in rats . While direct studies on this compound are needed, these findings suggest potential therapeutic benefits.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

(a) Oxadiazole vs. Thiadiazole Derivatives

(b) Substituent Variations on the Oxadiazole Ring

- Compound: N-([3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl)ethanamine hydrochloride () Differences: Substitutes the 4-methoxyphenoxymethyl group with a 4-methylphenyl and replaces picolinamide with ethylamine. Impact:

- 4-Methylphenyl: Less polar than 4-methoxyphenoxy, reducing solubility but increasing lipophilicity.

- Ethylamine vs. Picolinamide : Loss of aromatic nitrogen and amide functionality likely diminishes target affinity .

Amide Group Variations

(a) Picolinamide vs. Benzamide Derivatives

(b) Picolinamide vs. Nitrofuran Carboxamide

Pharmacokinetic and Physicochemical Properties

Q & A

Basic Question: What are the methodological considerations for synthesizing and characterizing this compound?

Answer:

Synthesis requires multi-step optimization, starting with the formation of the 1,2,4-oxadiazole core via cyclization of nitrile precursors with hydroxylamine derivatives. Characterization should employ spectroscopic techniques:

- NMR to confirm regioselectivity of the oxadiazole ring and substitution patterns.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC-PDA to assess purity (>95%) and identify byproducts.

Experimental design should follow statistical methods like fractional factorial designs to minimize trial numbers while optimizing reaction parameters (e.g., temperature, solvent polarity) .

Basic Question: How can researchers determine the compound’s mechanism of action in biological systems?

Answer:

Adopt a hypothesis-driven framework:

Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinities with receptors linked to the oxadiazole scaffold’s bioactivity (e.g., kinase inhibitors).

In vitro assays : Measure IC50 values against recombinant enzymes or cellular models, ensuring controls for off-target effects (e.g., ATP-competitive binding assays).

Theoretical validation : Cross-reference results with existing SAR studies of structurally similar 1,2,4-oxadiazoles to refine mechanistic hypotheses .

Advanced Question: What computational strategies are effective for modeling the compound’s reactivity and stability?

Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict susceptibility to hydrolysis or oxidation at the oxadiazole-picolinamide junction.

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments using tools like GROMACS.

- AI-driven optimization : Integrate COMSOL Multiphysics with machine learning to predict degradation pathways under varying pH/temperature conditions .

Advanced Question: How can reaction optimization address low yields in the final coupling step?

Answer:

Apply Design of Experiments (DoE) principles:

Screen catalysts (e.g., Pd/C, CuI) and ligands (e.g., BINAP) for cross-coupling efficiency.

Optimize solvent systems (e.g., DMF vs. THF) using response surface methodology (RSM).

Monitor intermediates via in-situ FTIR to identify kinetic bottlenecks.

Validate scalability in batch vs. flow reactors to assess mass transfer limitations .

Advanced Question: How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

- Data triangulation : Combine molecular dynamics simulations, crystallography (if co-crystals are obtainable), and mutagenesis studies to validate binding poses.

- Error analysis : Quantify uncertainties in DFT calculations (e.g., solvent model approximations) and cross-validate with experimental ΔG values from isothermal titration calorimetry (ITC).

- Systematic review : Re-examine assay conditions (e.g., buffer ionic strength, redox state) that may artifactually suppress activity .

Advanced Question: What strategies ensure the stability of the 1,2,4-oxadiazole heterocycle during long-term storage?

Answer:

- Accelerated stability studies : Use Q10 (temperature coefficient) models to predict degradation rates at 25°C/60% RH.

- Excipient screening : Test antioxidants (e.g., BHT) and desiccants (e.g., silica gel) in lyophilized vs. crystalline forms.

- Solid-state NMR : Monitor polymorphic transitions that may compromise shelf life .

Advanced Question: How can structural analogs be systematically explored to enhance target selectivity?

Answer:

- Bioisosteric replacement : Substitute the 4-methoxyphenoxy group with trifluoromethoxy or tert-butylphenoxy moieties to modulate lipophilicity (ClogP calculations).

- Fragment-based screening : Use SPR (surface plasmon resonance) to identify high-affinity fragments for hybrid scaffold design.

- 3D-QSAR : Align pharmacophore features of analogs (e.g., from PubChem) to build predictive models for selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.